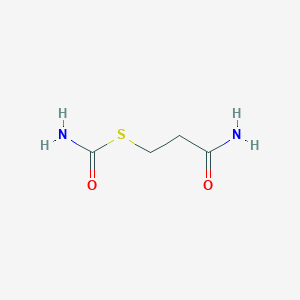
2-Methylbutan-2-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutan-2-yl benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of benzoic acid with 2-methylbutan-2-ol. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its molecular formula is C12H16O2, and it has a molecular weight of 192.26 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylbutan-2-yl benzoate can be synthesized through the esterification reaction between benzoic acid and 2-methylbutan-2-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbutan-2-yl benzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield benzoic acid and 2-methylbutan-2-ol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base.
Major Products Formed
Hydrolysis: Benzoic acid and 2-methylbutan-2-ol.
Reduction: 2-Methylbutan-2-ol.
Substitution: Corresponding amides.
Applications De Recherche Scientifique
2-Methylbutan-2-yl benzoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of other esters and chemicals.
Mécanisme D'action
The mechanism of action of 2-methylbutan-2-yl benzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and 2-methylbutan-2-ol, which can then interact with biological molecules. The benzoic acid component can be metabolized in the body and may exhibit antimicrobial properties. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
2-Methylbutan-2-yl benzoate can be compared with other similar esters, such as:
Ethyl benzoate: Formed by the esterification of benzoic acid with ethanol. It has a similar structure but with an ethyl group instead of a 2-methylbutan-2-yl group.
Methyl benzoate: Formed by the esterification of benzoic acid with methanol. It is a simpler ester with a methyl group.
Butyl benzoate: Formed by the esterification of benzoic acid with butanol. It has a longer alkyl chain compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, such as its aroma and reactivity.
Propriétés
Numéro CAS |
6963-55-9 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-methylbutan-2-yl benzoate |
InChI |
InChI=1S/C12H16O2/c1-4-12(2,3)14-11(13)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
Clé InChI |
VAQNNXXADMWCTA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)

![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)







![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
